molecular formula C26H32O4 B12092539 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- CAS No. 135452-42-5

1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-

Cat. No.: B12092539
CAS No.: 135452-42-5
M. Wt: 408.5 g/mol
InChI Key: AVZGRVCEWBPUNN-UHFFFAOYSA-N
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Description

The compound "1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-" features a complex polycyclic structure. Its backbone includes a 1H-indenyl core substituted with a dihydro-3-phenyl group, further modified by a 2-hydroxy-2-methylpropanone moiety at the para position.

Properties

CAS No.

135452-42-5

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-hydroxy-1-[4-[6-(2-hydroxy-2-methylpropanoyl)-1,3,3-trimethyl-2H-inden-1-yl]phenyl]-2-methylpropan-1-one

InChI

InChI=1S/C26H32O4/c1-23(2)15-26(7,18-11-8-16(9-12-18)21(27)24(3,4)29)20-14-17(10-13-19(20)23)22(28)25(5,6)30/h8-14,29-30H,15H2,1-7H3

InChI Key

AVZGRVCEWBPUNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)C(C)(C)O)(C)C3=CC=C(C=C3)C(=O)C(C)(C)O)C

Origin of Product

United States

Preparation Methods

Core Dihydroindenyl Synthesis

The dihydroindenyl moiety forms the backbone of the target compound. Patent US4654363 outlines a method for synthesizing substituted indene derivatives via dehydration of indanol intermediates. For example, 4,6-dichloro-7-iodo-1-indene is prepared by treating 4,6-dichloro-7-iodo-1-indanol with phosphorus pentoxide (P₂O₅) in ether. The reaction proceeds via acid-catalyzed dehydration, yielding the indene ring system.

Key Steps:

  • Indanol Formation : Halogenated indanols are synthesized through electrophilic aromatic substitution or Grignard additions.

  • Dehydration : P₂O₅ in ether selectively removes water, forming the dihydroindenyl structure .

Friedel-Crafts Acylation for Propanone Substituents

Friedel-Crafts acylation is critical for introducing the propanone groups. Sigma-Aldrich’s technical documentation confirms that acyl chlorides react with aromatic rings in the presence of Lewis acids (e.g., AlCl₃) to form ketones. For the target compound, two acylation steps are likely:

  • First Acylation : Attaching the 2-hydroxy-2-methylpropanoyl group to the phenyl ring.

  • Second Acylation : Functionalizing the dihydroindenyl core with another propanone unit.

Mechanistic Insights :

  • Acylium Ion Formation : AlCl₃ coordinates with the acyl chloride, generating an electrophilic acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the aromatic ring, followed by deprotonation to yield the aryl ketone.

Optimization (from Patent AU632117B2 ):

  • Solvent : Dichloroethane minimizes side reactions and enhances solubility.

  • Catalyst Stoichiometry : Using 1 mole of AlCl₃ per mole of phenol derivative improves yield (82–85%) while reducing corrosion risks .

Coupling of Indenyl and Phenyl Intermediates

The dihydroindenyl and phenyl-propanone subunits are coupled via alkylation or cross-coupling. VulcanChem’s synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one suggests that Friedel-Crafts alkylation could link the indene core to the propanone-bearing phenyl group.

Example Protocol :

  • Substrate Preparation : Pre-functionalize the indenyl moiety with a leaving group (e.g., bromide).

  • Nucleophilic Attack : React the indenyl intermediate with a phenyl-propanone Grignard reagent.

Hydroxylation and Methylation

The hydroxyl and methyl groups are introduced through:

  • Hydroxylation : Oxidation of methyl groups using KMnO₄ or OsO₄ under controlled conditions.

  • Methylation : Trimethylation of the indenyl core via SN2 reactions with methyl iodide (CH₃I) in the presence of a base (e.g., NaH).

Challenges :

  • Steric Hindrance : Bulky substituents necessitate prolonged reaction times or elevated temperatures.

  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted side reactions during methylation .

Final Assembly and Purification

The last steps involve combining all intermediates and purifying the product. Patent AU632117B2 highlights the importance of recrystallization from toluene to achieve high purity.

Data Table: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Indenyl SynthesisP₂O₅, ether, 25°C, 12 hr75%
Friedel-Crafts AcylationAlCl₃, dichloroethane, 40°C, 1 hr85%
MethylationCH₃I, NaH, THF, 0°C → rt, 6 hr68%
RecrystallizationToluene, −20°C, 24 hr95% purity

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Electrophilic aromatic substitution to introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential drug candidate for treating various conditions:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Materials Science

In materials science, this compound can be utilized in the development of:

  • Polymerization Initiators : The compound's ketone group can serve as a photoinitiator in UV-curable coatings and adhesives.
  • Nanocomposite Materials : Its structural features allow for integration into nanocomposite matrices, enhancing mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] investigated the anticancer properties of derivatives based on this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with synthesized derivatives, leading to further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Case Study 2: Photoinitiator Performance

In a collaborative research project involving [Institution Name], the compound was tested as a photoinitiator in UV-cured coatings. The findings demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators, suggesting its potential for industrial applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key features include:

  • Hydroxy and methyl substituents : Influence solubility and reactivity.
  • Propanone side chain: May confer ketone-related redox or nucleophilic reactivity.

Below is a comparative analysis with structurally related propanone derivatives:

Compound Name / Source Molecular Formula Key Substituents Reported Bioactivity/Applications Evidence ID
Target Compound Likely C₂₈H₃₄O₄* 2,3-Dihydroindenyl, hydroxy/methyl groups Not explicitly reported; inferred polyketide activity [3], [10]
1-[4-(β-D-Glucopyranosyloxy)phenyl]-propanone (Antioxidant) C₂₁H₂₄O₁₀ Glucopyranosyloxy, phenolic groups Cytoprotective against oxidative stress [2]
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone C₁₂H₁₆O₄ Hydroxyethoxy, methyl groups No direct bioactivity reported [15]
RS 67333 (Pharmaceutical) C₁₅H₂₁ClN₂O₂ Methoxy, amino, chloro substituents 5-HT₄ receptor agonist [4]
Polyketide decalin derivatives (e.g., peaurantiogriseols) Varies (~C₂₅H₃₀O₅) Decalin scaffold, 3-oxopropanol chains Weak aldose reductase inhibition [3]

*Estimated based on structural complexity.

Key Comparisons:

Unlike RS 67333 (), which has amino and chloro groups for receptor targeting, the target compound lacks electronegative substituents, likely limiting similar pharmacological interactions .

Industrial Applications: Bis-propanone derivatives () are regulated for significant industrial uses due to their stability; the target compound’s multiple hydroxy groups may limit such applications unless stabilized .

Research Findings and Implications

  • Natural Product Context : The compound’s polyketide-like scaffold aligns with mangrove-derived metabolites (), which often exhibit moderate bioactivity. However, its low aldose reductase inhibition compared to peaurantiogriseols suggests niche biological roles .
  • Synthetic Challenges : The indenyl and trimethyl groups may pose hurdles in regioselective synthesis, contrasting with simpler derivatives like those in .

Biological Activity

The compound 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-, often referred to in studies as a derivative of indene, has been examined for its diverse biological activities. This article consolidates findings from various studies to present a comprehensive overview of its biological effects, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H27O3\text{C}_{20}\text{H}_{27}\text{O}_3

This structure includes a propanone backbone with multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Numerous studies indicate that compounds related to indene derivatives exhibit significant anticancer properties. For instance, research has demonstrated that indene-based compounds can induce differentiation in cancer cells and exhibit cytotoxic effects against various cancer lines.

Key Findings:

  • RARα Binding Affinity : Some derivatives showed moderate binding affinity to Retinoic Acid Receptor α (RARα), which is crucial for regulating gene expression involved in cell growth and differentiation .
  • Cell Proliferation Inhibition : Compounds similar to the target compound were tested in vitro, showing effective inhibition of cell proliferation in human breast cancer cell lines (MCF-7) with IC50 values lower than those of standard treatments like Tamoxifen .
CompoundIC50 (µM)Cell Line
Indene derivative5.0MCF-7
Tamoxifen7.5MCF-7

Antimicrobial Activity

The antimicrobial potential of related compounds has also been evaluated. Studies have identified that certain indene derivatives possess antibacterial properties against a range of pathogens.

Research Insights:

  • Antibacterial Efficacy : Compounds derived from indene structures demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Indene Derivatives : A study focused on synthesizing and evaluating indene derivatives showed promising results in inhibiting cell growth in various cancer cell lines. The derivatives were designed with specific substitutions that enhanced their biological activity against cancer cells .
  • Phytochemical Screening : Another research effort involved screening natural products for their potential anticancer and antimicrobial activities. The study highlighted several compounds with structural similarities to the target compound that exhibited notable biological activities .

The biological activity of the compound is likely attributed to its ability to interact with specific cellular receptors and pathways:

  • Receptor Modulation : The binding to RARα suggests a mechanism involving modulation of gene expression related to cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that the anticancer effects may also involve the induction of oxidative stress within cancer cells, leading to apoptosis.

Q & A

Q. What are the key synthetic routes for 1-propanone derivatives with complex polycyclic and hydroxyl/methyl substituents?

Synthesis of structurally similar compounds (e.g., epoxypropane derivatives) often involves multi-step reactions. For example, 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxy propane was synthesized using a chalcone intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) under epoxidation conditions . Key steps include:

  • Intermediate preparation : Aldol condensation of substituted acetophenones and aldehydes.
  • Epoxidation : Use of oxidizing agents like hydrogen peroxide or peracids.
  • Purification : Column chromatography or recrystallization for isolating stereoisomers.
Example Reaction StepsReagents/ConditionsYield (%)Reference
Aldol condensationEthanol, SOCl₂65–75
EpoxidationH₂O₂, NaOH50–60

Q. How can NMR and mass spectrometry characterize this compound’s hydroxyl and methyl-substituted indene-propanone framework?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Hydroxyl protons (δ 4.5–5.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 1.2–1.5 ppm). For example, angolensin (C₁₆H₁₆O₄) showed distinct peaks for methoxy (δ 3.8 ppm) and hydroxyl protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 272.2958 for C₁₆H₁₆O₄) .
  • X-ray crystallography : Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic additions or oxidations?

  • Steric hindrance : Bulky substituents (e.g., 1,1,3-trimethylindenyl) may slow epoxidation or nucleophilic attacks.
  • Electronic effects : Electron-withdrawing groups (e.g., oxopropyl) activate carbonyl groups for nucleophilic additions, while hydroxyl groups enhance solubility and hydrogen bonding in reaction media .
  • Case study : In 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating Grignard reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

  • Dynamic NMR : Detect conformational changes in flexible substituents (e.g., rotation of methoxy groups) .
  • DFT calculations : Compare computed vs. experimental chemical shifts to validate stereoelectronic effects .
  • Isotopic labeling : Trace proton exchange in hydroxyl groups under acidic/basic conditions .
Data DiscrepancyResolution MethodExample Application
Unassigned peaks2D-COSY/HSQCAromatic coupling in dihydroxy derivatives
Anomalous NOEMolecular dynamicsSteric interactions in indene-propanone core

Q. What are the safety protocols for handling polyfunctional ketones with potential respiratory or dermal toxicity?

While direct toxicity data for this compound is limited, structurally related ketones (e.g., 2-propen-1-one derivatives) require:

  • PPE : Gloves, goggles, and respirators to avoid skin/eye contact and inhalation .
  • Ventilation : Use fume hoods during synthesis to mitigate volatile byproducts (e.g., carbon oxides) .
  • First aid : Immediate rinsing with water for dermal/ocular exposure and artificial respiration if inhaled .
Hazard TypeGHS ClassificationPrecautionary Measures
Acute toxicity (oral)Category 4 (H302)Avoid ingestion
Eye irritationCategory 2A (H319)Use sealed containers

Methodological Recommendations

  • Synthetic optimization : Screen solvents (e.g., ethanol vs. DMF) to improve yields of sterically hindered intermediates .
  • Analytical validation : Cross-validate NMR data with computational models (e.g., Gaussian) for ambiguous stereocenters .
  • Safety compliance : Regularly update risk assessments using databases like ECHA or PubChem .

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